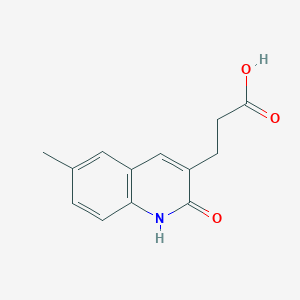![molecular formula C14H15N3O2S B6524626 1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid CAS No. 1017168-96-5](/img/structure/B6524626.png)
1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid (TPPCA) is a heterocyclic compound that belongs to the family of pyridazinones. It has a five-membered ring system, consisting of one nitrogen atom, two sulfur atoms, and two carbon atoms, and a piperidine side chain. TPPCA has been the subject of numerous studies due to its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and drug design.
Mechanism of Action
The exact mechanism of action of 1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid is not yet fully understood. However, it is believed that this compound is able to interact with a variety of cellular targets, including enzymes, receptors, and ion channels. It is also believed that this compound is able to modulate the activity of certain enzymes involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to possess anti-viral activity, as well as to modulate the activity of certain enzymes involved in the regulation of cell cycle progression and apoptosis.
Advantages and Limitations for Lab Experiments
The use of 1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid in laboratory experiments has a number of advantages. In particular, this compound is relatively stable and can be easily synthesized in the laboratory. Furthermore, it can be used as a scaffold in the synthesis of a variety of compounds. However, it should be noted that this compound is not water soluble, making it difficult to use in certain experiments.
Future Directions
The potential applications of 1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid are still being explored. In particular, there is a need for further research into the mechanism of action of this compound, as well as its potential therapeutic applications. Additionally, further studies are needed to explore the use of this compound in drug design and medicinal chemistry. Finally, additional research is needed to explore the use of this compound in the synthesis of novel compounds, as well as its potential applications in the fields of biochemistry and physiology.
Synthesis Methods
1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid can be synthesized through a number of different routes. One popular method involves the condensation of a thiophene derivative and a piperidine derivative in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a cyclized product, which can then be deprotected to yield this compound. Other methods of synthesis include the use of a palladium-catalyzed reaction and the use of a Grignard reagent.
Scientific Research Applications
1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid has been studied extensively as a potential therapeutic agent in the treatment of a variety of diseases, including cancer, diabetes, and infectious diseases. In particular, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the development of new drugs. Furthermore, this compound has been used as a scaffold in the synthesis of a number of novel compounds, offering potential applications in drug design and medicinal chemistry.
properties
IUPAC Name |
1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(19)10-3-1-7-17(9-10)13-6-5-11(15-16-13)12-4-2-8-20-12/h2,4-6,8,10H,1,3,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZJYRXYBWNXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6524549.png)
![2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B6524555.png)
![2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol](/img/structure/B6524558.png)
![2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6524565.png)
![1-{6-chloro-2-[(2-hydroxyethyl)(methyl)amino]-4-phenylquinolin-3-yl}ethan-1-one](/img/structure/B6524566.png)
![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524580.png)

![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)
![3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B6524598.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524608.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524619.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)
![2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine](/img/structure/B6524636.png)
